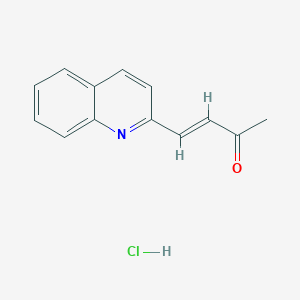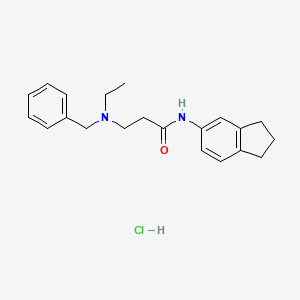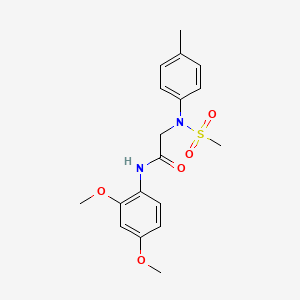
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride, also known as QBE, is a chemical compound that has been widely used in scientific research. QBE is a heterocyclic compound that contains a quinoline ring and a butenone group. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
作用機序
The mechanism of action of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride is not fully understood. However, it has been suggested that (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride may exert its biological activities by modulating various signaling pathways. For example, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of pro-inflammatory prostaglandins. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been found to induce apoptosis by activating caspases, which are involved in the regulation of cell death. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
実験室実験の利点と制限
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride is also stable under various conditions, which makes it suitable for long-term storage. However, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to be unstable under acidic conditions, which can affect its biological activity.
将来の方向性
There are several future directions for the study of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride. One direction is to investigate the potential of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the structure-activity relationship of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride to identify more potent and selective analogs. In addition, the development of new methods for the synthesis of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride and its analogs could lead to more efficient and cost-effective production. Finally, the use of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride in combination with other drugs or therapies could enhance its therapeutic potential.
合成法
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride can be synthesized through a multi-step reaction starting from 2-aminobenzaldehyde and ethyl acetoacetate. The reaction involves the formation of a Schiff base, cyclization, and dehydration. The final product is obtained by treating the crude product with hydrochloric acid. The synthesis of (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been optimized to improve yield and purity.
科学的研究の応用
(3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, (3E)-4-(2-quinolinyl)-3-buten-2-one hydrochloride has been found to have antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12;/h2-9H,1H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQZIZCRUCJZIA-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC2=CC=CC=C2C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)

![3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
![6-[2-(4-chlorophenyl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6123897.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6123907.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![1-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6123942.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)